An In-Depth Technical Guide to 4-(2-Chloroethoxy)benzophenone (CAS 3439-73-4)
An In-Depth Technical Guide to 4-(2-Chloroethoxy)benzophenone (CAS 3439-73-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-(2-Chloroethoxy)benzophenone, a key intermediate in the synthesis of pharmacologically significant molecules such as Tamoxifen. This document collates critical data on its chemical and physical properties, detailed spectral analysis, a validated synthesis protocol, reactivity profile, and essential safety and handling information. The content is structured to deliver actionable insights and support research and development activities in medicinal chemistry and related fields.
Introduction: A Pivotal Synthetic Building Block
4-(2-Chloroethoxy)benzophenone, with CAS number 3439-73-4, is a substituted benzophenone derivative. Benzophenones, as a class, are aromatic ketones with diverse applications, ranging from photoinitiators in polymer chemistry to pharmacophores in medicinal chemistry[1]. The title compound distinguishes itself through the presence of a 2-chloroethoxy group at the 4-position of one of the phenyl rings. This functional group is a versatile handle for introducing more complex moieties through nucleophilic substitution reactions.
Its most notable application is as a crucial precursor in the synthesis of Tamoxifen and its derivatives, which are widely used in the treatment and prevention of estrogen receptor-positive breast cancer[2]. The chloroethoxy group allows for the facile introduction of the dimethylaminoethoxy side chain characteristic of Tamoxifen. Understanding the properties and reactivity of 4-(2-Chloroethoxy)benzophenone is therefore of significant interest to professionals in drug development and organic synthesis.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of a compound is fundamental to its application in synthesis and analysis.
Physical and Chemical Properties
4-(2-Chloroethoxy)benzophenone is a white solid at room temperature. It is soluble in common organic solvents such as acetone, dichloromethane, and ethyl acetate.
| Property | Value | Source |
| CAS Number | 3439-73-4 | [2] |
| Molecular Formula | C₁₅H₁₃ClO₂ | [3] |
| Molecular Weight | 260.72 g/mol | [3] |
| Appearance | White Solid | |
| Melting Point | 88-90 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in acetone, dichloromethane, ethyl acetate |
Spectral Data Analysis
Detailed spectral data is crucial for the identification and characterization of 4-(2-Chloroethoxy)benzophenone.
The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected chemical shifts (δ) in ppm relative to TMS are as follows:
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Aromatic Protons (9H): The nine protons on the two phenyl rings will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the unsubstituted phenyl ring will likely show multiplets corresponding to ortho, meta, and para positions. The protons on the substituted phenyl ring will appear as two doublets due to the para-substitution pattern.
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-OCH₂- Protons (2H): The two protons of the methylene group adjacent to the oxygen atom are expected to resonate as a triplet at approximately 4.3 ppm.
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-CH₂Cl Protons (2H): The two protons of the methylene group adjacent to the chlorine atom are expected to resonate as a triplet at approximately 3.8 ppm.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The expected chemical shifts (δ) in ppm are:
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Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a chemical shift in the range of 195-200 ppm.
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Aromatic Carbons (12C): The twelve carbons of the two phenyl rings will appear in the aromatic region, typically between 114 and 163 ppm. The carbon attached to the ether oxygen will be downfield, while the other aromatic carbons will have shifts influenced by their position relative to the carbonyl and ether groups.
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-OCH₂- Carbon (1C): The carbon of the methylene group adjacent to the oxygen atom is expected to appear around 68 ppm.
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-CH₂Cl Carbon (1C): The carbon of the methylene group adjacent to the chlorine atom is expected to have a chemical shift of approximately 42 ppm.
The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands (in cm⁻¹) for 4-(2-Chloroethoxy)benzophenone include:
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C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1650-1670 cm⁻¹, characteristic of an aromatic ketone.
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C-O-C Stretch (Ether): A strong absorption band is expected in the range of 1250-1000 cm⁻¹, corresponding to the aryl-alkyl ether linkage.
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C-Cl Stretch: A band in the region of 800-600 cm⁻¹ is indicative of the carbon-chlorine bond.
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Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.
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Aromatic C=C Stretch: Several bands will be present in the 1600-1450 cm⁻¹ region.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-(2-Chloroethoxy)benzophenone, the expected fragmentation in electron ionization (EI) mode would include:
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Molecular Ion (M⁺): A peak at m/z = 260, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in an M+2 peak at m/z = 262 with approximately one-third the intensity of the molecular ion peak.
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Key Fragments:
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Loss of the chloroethoxy side chain to give the benzoyl cation (C₆H₅CO⁺) at m/z = 105.
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Cleavage of the C-C bond in the chloroethoxy group, potentially leading to fragments corresponding to the loss of CH₂Cl.
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Fragments corresponding to the substituted and unsubstituted phenyl rings.
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Synthesis and Reactivity
Synthesis of 4-(2-Chloroethoxy)benzophenone
A common and efficient method for the synthesis of 4-(2-Chloroethoxy)benzophenone is the Williamson ether synthesis, starting from 4-hydroxybenzophenone and a suitable chloroethylating agent. A detailed protocol is provided below.
Reaction Scheme:
Caption: Synthesis of 4-(2-Chloroethoxy)benzophenone.
Experimental Protocol: [3]
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Reaction Setup: To a solution of 4-hydroxybenzophenone in water, add sodium hydroxide to form the corresponding sodium phenoxide in situ.
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Addition of Reagents: Add 1,2-dichloroethane and a phase-transfer catalyst, such as benzyl tri-n-butylammonium bromide. The use of a phase-transfer catalyst is crucial for bringing the water-soluble phenoxide and the organic-soluble dichloroethane into the same phase to react.
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Reaction Conditions: Heat the reaction mixture with vigorous stirring for approximately 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(2-Chloroethoxy)benzophenone as a white solid with a reported yield of 88%[3].
Causality Behind Experimental Choices:
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Base (NaOH): The use of a strong base is necessary to deprotonate the phenolic hydroxyl group of 4-hydroxybenzophenone, forming the more nucleophilic phenoxide anion.
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Phase-Transfer Catalyst: This is essential in a biphasic system (water and an organic solvent) to facilitate the reaction between the ionic nucleophile and the organic electrophile.
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Excess 1,2-Dichloroethane: Using an excess of 1,2-dichloroethane can serve as both a reactant and a solvent, driving the reaction towards the product.
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Heating: Provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.
Reactivity Profile
The reactivity of 4-(2-Chloroethoxy)benzophenone is primarily dictated by the chloroethoxy group. The terminal chlorine atom is susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution:
The carbon atom attached to the chlorine is electrophilic and can be attacked by a variety of nucleophiles, leading to the displacement of the chloride ion. This is the key reaction in the synthesis of Tamoxifen, where dimethylamine acts as the nucleophile.
Workflow for Nucleophilic Substitution:
Caption: Nucleophilic substitution at the chloroethoxy group.
This reactivity makes 4-(2-Chloroethoxy)benzophenone a valuable intermediate for introducing an ethoxy-linked functional group onto a benzophenone scaffold. The choice of nucleophile allows for the synthesis of a diverse library of compounds for various applications, including drug discovery.
Safety and Handling
Proper handling of 4-(2-Chloroethoxy)benzophenone is essential to ensure laboratory safety.
Hazard Identification
Based on available data, 4-(2-Chloroethoxy)benzophenone is classified with the GHS07 pictogram and the signal word "Warning"[4].
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Hazard Statement: H302: Harmful if swallowed.
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Precautionary Statements:
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P264: Wash hands thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P330: Rinse mouth.
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P501: Dispose of contents/container to an approved waste disposal plant.
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First-Aid Measures[5]
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If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
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In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
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In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage[5]
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Handling: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
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Storage: Store in a cool, dry place in a tightly closed container.
Personal Protective Equipment[5]
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Eye/Face Protection: Safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166(EU).
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Skin Protection: Handle with gloves. Gloves must be inspected prior to use.
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Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
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Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
Conclusion
4-(2-Chloroethoxy)benzophenone is a valuable and versatile intermediate in organic synthesis, with a particularly important role in the pharmaceutical industry. This guide has provided a detailed overview of its key properties, including its physicochemical characteristics, spectral data, synthesis, and reactivity. The provided safety and handling information is essential for its responsible use in a research or industrial setting. A comprehensive understanding of this compound will undoubtedly facilitate its effective application in the development of new and important molecules.
References
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LookChem. 4-(2-Chloroethoxy)benzophenone Safety Data Sheets(SDS). [Link]
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Wikipedia. Benzophenone. [Link]
